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Di[3-deoxy-D-manno-octulosonyl]-lipid A (ammonium salt) -

Di[3-deoxy-D-manno-octulosonyl]-lipid A (ammonium salt)

Catalog Number: EVT-8367106
CAS Number:
Molecular Formula: C110H205N3O39P2
Molecular Weight: 2255.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Di[3-deoxy-D-manno-octulosonyl]-lipid A involves several advanced biochemical techniques. The primary method used for its synthesis is solid-phase synthesis or solution-phase synthesis involving glycosylation reactions.

  1. Solid-Phase Synthesis: This method allows for the sequential addition of sugar units to a growing chain anchored on a solid support. This approach provides control over the stereochemistry and linkage positions, resulting in a more defined product.
  2. Glycosylation Reactions: The synthesis typically employs activated sugar donors that react with lipid A precursors under specific conditions to form the desired glycosidic linkages. This process may require protecting group strategies to prevent undesired reactions during synthesis.

Technical details include:

  • Purity: The synthesized product generally achieves over 95% purity as confirmed by high-performance liquid chromatography (HPLC) analysis .
  • Yield: Optimized conditions can yield significant amounts of Kdo2-Lipid A suitable for research applications.
Molecular Structure Analysis

Di[3-deoxy-D-manno-octulosonyl]-lipid A features a complex molecular structure characterized by its glycan-lipid composition. The molecular formula can be represented as C18H35N2O14PC_{18}H_{35}N_2O_{14}P, reflecting its intricate arrangement of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms.

Structural Data

  • Molecular Weight: Approximately 485.5 g/mol.
  • Configuration: The structure consists of two 3-deoxy-D-manno-octulosonic acid units linked to a disaccharide backbone that connects to lipid A.
  • Conformation: The lipid portion anchors into bacterial membranes while the sugar moieties extend outward, interacting with host immune receptors.

The structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which provide insights into the compound's conformation and purity .

Chemical Reactions Analysis

Di[3-deoxy-D-manno-octulosonyl]-lipid A undergoes various chemical reactions that are critical for its function as an immunostimulatory agent:

  1. Hydrolysis: Under acidic or basic conditions, Kdo2-Lipid A can hydrolyze, leading to the release of lipid A and oligosaccharide components.
  2. Acylation: The lipid portion can undergo acylation reactions to modify its hydrophobic characteristics, enhancing its interaction with membrane proteins.

These reactions are essential in understanding how Kdo2-Lipid A interacts with biological systems and can be manipulated for research purposes.

Mechanism of Action

The mechanism of action of Di[3-deoxy-D-manno-octulosonyl]-lipid A primarily involves its interaction with Toll-like receptor 4 (TLR4), a key component of the immune system:

  1. Activation: Upon binding to TLR4, Kdo2-Lipid A triggers a cascade of intracellular signaling pathways that lead to the activation of immune cells such as macrophages.
  2. Cytokine Release: This activation results in the production and release of pro-inflammatory cytokines, enhancing the immune response against pathogens.

Data from studies indicate that even low concentrations (1 μg) of Kdo2-Lipid A can induce responses comparable to higher doses (10 μg) of native LPS, highlighting its potency as an immunomodulator .

Physical and Chemical Properties Analysis

Di[3-deoxy-D-manno-octulosonyl]-lipid A exhibits several important physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions due to its amphiphilic nature.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data may vary depending on purity but generally falls within typical ranges for similar lipopolysaccharides.

Characterization techniques such as differential scanning calorimetry (DSC) can be employed to determine thermal properties, while spectroscopic methods can elucidate structural features.

Applications

Di[3-deoxy-D-manno-octulosonyl]-lipid A has numerous scientific applications:

  1. Immunological Research: Used extensively in studies exploring immune responses and signaling pathways mediated by TLR4.
  2. Vaccine Development: Its potent adjuvant properties make it an attractive candidate for enhancing vaccine efficacy against various pathogens.
  3. Drug Delivery Systems: Investigated as a component in drug delivery formulations due to its ability to modulate immune responses.
  4. Biochemical Assays: Employed in assays designed to evaluate immune cell activation and response mechanisms.
Biosynthesis and Molecular Architecture

Enzymatic Pathways for KDO Integration into Lipid A

Role of KDO 8-Phosphate Synthase (KdsA) and Isomerases (KdsD)

The integration of 3-deoxy-D-manno-octulosonic acid (KDO) into lipid A begins with the isomerization of D-ribulose 5-phosphate to D-arabinose 5-phosphate, catalyzed by D-arabinose 5-phosphate isomerase (KdsD). This enzyme operates as a metalloprotein with a Rossmann fold structure, featuring conserved substrate-binding residues (His-43, Glu-73, Arg-97, and Glu-98 in Pseudomonas aeruginosa) essential for catalytic activity [7]. The subsequent step involves KDO 8-phosphate synthase (KdsA), which condenses D-arabinose 5-phosphate with phosphoenolpyruvate (PEP) to form KDO 8-phosphate. KdsA exhibits strict specificity for D-arabinose 5-phosphate and is inhibited by zinc ions in certain bacteria like Helicobacter pylori [8]. Both enzymes function optimally at pH 8.0 and 37°C, though KdsD shows higher substrate affinity in Arabidopsis thaliana (Km = 0.16 mmol/L) than in Escherichia coli [9].

Table 1: Key Enzymes in KDO Biosynthesis

EnzymeReaction CatalyzedCofactors/InhibitorsThermal Optima
KdsDIsomerization of D-ribulose 5-phosphate to D-arabinose 5-phosphateMetal-independent; inhibited by Co²⁺/Cd²⁺37°C
KdsACondensation of D-arabinose 5-phosphate and PEP to form KDO 8-phosphateZn²⁺-dependent in some species37°C
KdsCHydrolysis of KDO 8-phosphate to KDOMg²⁺-activated30–37°C

Phosphatase-Mediated Dephosphorylation (KdsC) and Lipid A Assembly

KDO 8-phosphate phosphatase (KdsC) hydrolyzes KDO 8-phosphate to yield free KDO, a reaction requiring magnesium ions and exhibiting >1,000-fold specificity for KDO 8-phosphate over other phosphosugars [10]. This dephosphorylation is critical for the activation of KDO, enabling its attachment to lipid A. The final assembly is mediated by KDO transferase (WaaA), which links two KDO residues (α-Kdo-(2→4)-α-Kdo-(2→6)) to lipid A’s glucosamine disaccharide backbone. This forms the minimal structure for bacterial viability, known as KDO₂-lipid A [5] [10]. Genetic redundancy exists in E. coli, where paralogues like gutQ or kpsF can compensate for kdsD or kdsC deletions, though this is absent in pathogens like P. aeruginosa [4] [7].

Table 2: Genetic Redundancy in KDO Pathway Genes

GeneFunction*Essentiality in *E. coli*Essentiality in *P. aeruginosa
kdsDD-arabinose 5-phosphate isomeraseNon-essential (redundant with gutQ)Essential
kdsCKDO 8-phosphate phosphataseNon-essential (unknown paralogues)Essential
waaAKDO transferaseEssentialEssential

Genetic Regulation of Lipid A Biosynthesis

Conserved Operons (e.g., lpx and kds Gene Clusters)

The kds operon in E. coli (yrbG–yhbG locus) comprises six genes organized into three transcriptional units: yrbG, kdsD-kdsC, and yrbK-yhbN-yhbG [4]. While kdsD and kdsC are non-essential due to genetic redundancy, the distal genes (yrbK, yhbN, yhbG) are indispensable for outer membrane integrity. Temperature sensitivity is observed in mutants; kdsA thermosensitive strains of Salmonella typhimurium exhibit growth defects at elevated temperatures, underscoring the role of KDO in heat-stress adaptation [6]. The lpx cluster regulates earlier lipid A steps, such as acyltransferase-mediated acylation of UDP-N-acetylglucosamine. Coordination between lpx and kds operons ensures synchronized lipid A and core oligosaccharide biosynthesis [8].

Environmental Modulation of Acyl Chain Length and Phosphorylation

Lipid A biosynthesis dynamically responds to environmental cues. Cationic antimicrobial peptides (CAMPs) upregulate arnT expression, which modifies lipid A with 4-amino-4-deoxy-L-arabinose to reduce membrane permeability [5]. Divalent metal ions (e.g., Mg²⁺) stabilize the KDO₂-lipid A structure by neutralizing phosphate groups, while cobalt or cadmium ions inhibit KdsD activity by disrupting substrate binding [9] [10]. Additionally, pH shifts alter KdsD efficiency: Arabidopsis KdsD shows peak activity at pH 8.0 but is suppressed at acidic conditions, reflecting evolutionary adaptations to ecological niches [9].

Evolutionary Conservation Across Gram-Negative Bacteria

KDO biosynthesis enzymes are conserved across Gram-negative bacteria, though structural variations exist. KdsD in E. coli forms tetramers, while A. thaliana homologs adopt monomeric, dimeric, or polymeric states in solution [9]. Despite quaternary differences, the SIS (sugar isomerase) domain in KdsD is universally preserved, sharing >40% sequence identity among Escherichia, Pseudomonas, and plant orthologs [2] [9]. Pathogens like P. aeruginosa rely solely on KdsD for KDO production, making it a prime antibiotic target [7]. Plants retain homologous pathways for synthesizing KDO-containing rhamnogalacturonan II pectins, with tomato kdsA transcripts peaking during mitosis—indicating conserved roles in cell division [6]. This deep conservation underscores KDO₂-lipid A’s fundamental role in membrane biology across evolutionary lineages.

Properties

Product Name

Di[3-deoxy-D-manno-octulosonyl]-lipid A (ammonium salt)

IUPAC Name

azane;(2R,4R,5S,6R)-2-[(2R,4R,5S,6R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-3-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid

Molecular Formula

C110H205N3O39P2

Molecular Weight

2255.7 g/mol

InChI

InChI=1S/C110H202N2O39P2.H3N/c1-7-13-19-25-31-37-38-44-50-56-62-68-92(123)142-82(66-60-54-48-42-35-29-23-17-11-5)72-94(125)146-104-96(112-90(121)71-81(65-59-53-47-41-34-28-22-16-10-4)141-91(122)67-61-55-49-43-36-30-24-18-12-6)105(144-88(102(104)150-152(133,134)135)78-140-109(107(129)130)74-86(98(127)101(148-109)85(119)76-114)147-110(108(131)132)73-83(117)97(126)100(149-110)84(118)75-113)139-77-87-99(128)103(145-93(124)70-80(116)64-58-52-46-40-33-27-21-15-9-3)95(106(143-87)151-153(136,137)138)111-89(120)69-79(115)63-57-51-45-39-32-26-20-14-8-2;/h79-88,95-106,113-119,126-128H,7-78H2,1-6H3,(H,111,120)(H,112,121)(H,129,130)(H,131,132)(H2,133,134,135)(H2,136,137,138);1H3/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,95-,96-,97+,98+,99-,100-,101-,102-,103-,104-,105-,106-,109-,110-;/m1./s1

InChI Key

LQKZRFADNCODFM-UIHQQFNTSA-N

SMILES

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)COC2(CC(C(C(O2)C(CO)O)O)OC3(CC(C(C(O3)C(CO)O)O)O)C(=O)O)C(=O)O)OCC4C(C(C(C(O4)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC.N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)COC2(CC(C(C(O2)C(CO)O)O)OC3(CC(C(C(O3)C(CO)O)O)O)C(=O)O)C(=O)O)OCC4C(C(C(C(O4)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC.N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O)CO[C@@]2(C[C@H]([C@@H]([C@H](O2)[C@@H](CO)O)O)O[C@@]3(C[C@H]([C@@H]([C@H](O3)[C@@H](CO)O)O)O)C(=O)O)C(=O)O)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC.N

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